1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one
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Overview
Description
This compound is a pyrazole derivative. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole is a basic aromatic ring and is known for its stability and aromaticity .
Molecular Structure Analysis
The compound contains a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also contains a fluorophenoxy group, a nitrophenyl group, and a thio group attached to the pyrazole ring .Scientific Research Applications
Fluorescent Properties and Charge Transfer
Pyrazole derivatives have been studied for their fluorescent properties, which are attributed to their intramolecular charge transfer characteristics. These compounds exhibit large Stokes shifts, making them valuable in solution- and solid-state emissive properties for various applications, including sensors and organic light-emitting devices (Wrona-Piotrowicz et al., 2015).
Antimicrobial and Antiproliferative Activities
Some pyrazole derivatives show significant antimicrobial, antiinflammatory, and antiproliferative activities. These compounds have been synthesized and studied for their potential use in treating various diseases, highlighting the versatility and therapeutic potential of pyrazole-based compounds (Narayana et al., 2009).
Metal Ion Recognition
Pyrazoline derivatives, closely related to pyrazoles, have demonstrated strong affinity towards divalent transition metal ions. This property is essential for developing new fluorescent sensors for metal ion detection, showcasing the utility of pyrazole and its derivatives in analytical chemistry (Shi et al., 2007).
Corrosion Inhibition
Research on pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media has shown high efficiency. These studies indicate the potential of pyrazole derivatives in industrial applications, particularly in protecting metals from corrosion, thereby extending the lifespan of metal structures and components (Lgaz et al., 2018).
Supramolecular Materials
The hydrogen bonding ability of 4-aryl-3,5-dimethylpyrazoles has been utilized to form diverse supramolecular structures. These materials, based on hydrogen-bonded networks, show significant promise in developing new materials with tailored properties for various technological applications (Moyano et al., 2021).
Mechanism of Action
Target of Action
Many compounds with similar structures, such as pyrazole derivatives, are known for their diverse pharmacological effects . They often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The interaction of these compounds with their targets often results in changes in the function of the target protein, which can lead to a variety of biological effects .
Biochemical Pathways
The affected pathways and their downstream effects would depend on the specific targets of the compound. For example, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some pyrazole derivatives have shown inhibitory activity against certain viruses .
Properties
IUPAC Name |
1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-12-19(28-17-9-5-15(6-10-17)23(25)26)13(2)22(21-12)18(24)11-27-16-7-3-14(20)4-8-16/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBDUDAAYSJGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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